molecular formula C₃₀H₅₈N₆O₇ B1145053 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) CAS No. 173308-19-5

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

Cat. No.: B1145053
CAS No.: 173308-19-5
M. Wt: 614.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), also known as DO3AtBu-N-(2-aminoethyl)ethanamide, is tumor cells . This compound is a macrocycle DOTA derivative designed for tumor pretargeting .

Mode of Action

DO3AtBu-N-(2-aminoethyl)ethanamide can be conjugated to antibodies . These antibodies can specifically bind to antigens expressed on the surface of tumor cells . This allows the compound to selectively target and accumulate in tumor tissues .

Biochemical Pathways

Once the compound is bound to the tumor cells, it can chelate lanthanide ions (Ln3+) in polymer-based bioassays that detect antigens on the cell surface . This process can be used to enhance the detection of tumor cells .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The result of the action of DO3AtBu-N-(2-aminoethyl)ethanamide is the enhanced detection of tumor cells . By binding to tumor cells and chelating lanthanide ions, this compound can improve the sensitivity of bioassays used to detect antigens on the cell surface .

Action Environment

The action of DO3AtBu-N-(2-aminoethyl)ethanamide can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the effectiveness of the compound in tumor pretargeting may be influenced by the specific characteristics of the tumor microenvironment, such as pH, temperature, and the presence of specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) involves multiple steps, starting with the preparation of the DOTA framework. The key steps include:

Industrial Production Methods

Industrial production of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is unique due to its specific structure and properties. Similar compounds include:

These compounds share some similarities in their ability to form metal complexes but differ in their specific applications and properties.

Properties

IUPAC Name

tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N6O7/c1-28(2,3)41-25(38)21-34-14-12-33(20-24(37)32-11-10-31)13-15-35(22-26(39)42-29(4,5)6)17-19-36(18-16-34)23-27(40)43-30(7,8)9/h10-23,31H2,1-9H3,(H,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUPYCMMXREXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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